1-(Prop-2-YN-1-YL)-4-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1-prop-2-ynyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3/c1-2-3-8-4-6-9(7-5-8)10(11,12)13/h1,4-7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMVELXDPIAJEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route
The most commonly reported method for synthesizing 1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)benzene involves the alkylation of 4-(trifluoromethyl)aniline with a propargylating agent, typically propargyl bromide. The reaction proceeds via nucleophilic substitution where the amine nitrogen attacks the electrophilic carbon attached to the bromide, forming the N-propargyl derivative.
Reaction Conditions
- Base: Potassium carbonate (K2CO3) is frequently used to deprotonate the amine and facilitate nucleophilic attack.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) are preferred to dissolve both reactants and base, enhancing reaction rate.
- Temperature: Elevated temperatures (e.g., 50–80 °C) are applied to increase reaction kinetics.
- Time: Reaction times vary from several hours to overnight depending on scale and conditions.
Purification
Post-reaction, purification is typically achieved by recrystallization or column chromatography, often using alumina or silica gel with eluents such as dichloromethane/methanol mixtures to isolate the pure product.
| Parameter | Typical Conditions |
|---|---|
| Starting Material | 4-(Trifluoromethyl)aniline |
| Alkylating Agent | Propargyl bromide |
| Base | Potassium carbonate |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 50–80 °C |
| Reaction Time | 6–24 hours |
| Purification | Recrystallization or column chromatography |
Alternative and Related Synthetic Approaches
Amidation Followed by Propargylation
Some literature reports the synthesis of propargyl-substituted benzene derivatives via amidation of benzamide derivatives followed by propargylation of the amide nitrogen. For example, 3-(sulfamoyl)benzoic acid derivatives are first activated using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) in dry DMF, then reacted with propargyl amine at room temperature to yield N-(prop-2-yn-1-yl)benzamide derivatives with yields ranging from 70–80%.
Click Chemistry for Functionalization
The terminal alkyne group in this compound allows further functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the synthesis of triazole derivatives. This approach is useful for diversifying the molecular scaffold but is subsequent to the initial preparation of the propargylated benzene compound.
Industrial Scale Considerations
Industrial production typically scales the alkylation method with optimizations:
- Use of continuous flow reactors to improve heat and mass transfer.
- Optimization of stoichiometry and reaction time to maximize yield.
- Implementation of efficient purification methods such as recrystallization or preparative chromatography to achieve high purity.
These adaptations allow for cost-effective and reproducible synthesis at scale.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation of 4-(trifluoromethyl)aniline with propargyl bromide | K2CO3, DMF, 50–80 °C, 6–24 h | 70–85 | Most direct and common method |
| Amidation of benzoic acid derivatives + propargyl amine | EDCI, HOBt, DMF, RT, inert atmosphere | 70–80 | Useful for related amide derivatives |
| Click chemistry post-propargylation | CuSO4, sodium ascorbate, BuOH/H2O, RT | 52–98 | For further functionalization of alkyne |
| Industrial continuous flow alkylation | Optimized conditions, continuous flow reactors | High | Scalable, cost-effective production |
Research Findings and Analytical Data
- The alkylation reaction proceeds cleanly under mild basic conditions with minimal side products.
- The trifluoromethyl group remains stable under the reaction conditions.
- The terminal alkyne group is preserved and available for further synthetic transformations.
- Analytical characterization (NMR, IR, MS) confirms the structure and purity of the product.
- Reaction monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) is effective for process control.
Chemical Reactions Analysis
Types of Reactions
1-(Prop-2-YN-1-YL)-4-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carbonyl compounds.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
Medicinal Chemistry
The trifluoromethyl group significantly enhances the binding affinities of compounds in biological systems, making 1-(Prop-2-YN-1-YL)-4-(trifluoromethyl)benzene valuable in drug design and development. Studies indicate that compounds with similar structures often exhibit improved pharmacokinetic properties, which can lead to more effective therapeutic agents.
Case Study:
Research has demonstrated that modifications at the trifluoromethyl position can lead to significant changes in biological activity. For example, compounds structurally related to this compound have been evaluated for their inhibitory effects on specific enzymes or receptors, showcasing potential as anti-cancer or anti-inflammatory agents.
Materials Science
In materials science, the unique properties of this compound allow it to be utilized in the development of advanced materials. Its reactivity can be harnessed for creating functionalized polymers or coatings with enhanced thermal stability and chemical resistance.
Applications:
- Polymer Synthesis: The compound can serve as a monomer or cross-linking agent in polymerization reactions, leading to materials with tailored properties.
- Coatings: Its incorporation into coatings can improve resistance to solvents and enhance durability under harsh environmental conditions.
Mechanism of Action
The mechanism of action of 1-(Prop-2-YN-1-YL)-4-(trifluoromethyl)benzene depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution reactions, the trifluoromethyl group acts as an electron-withdrawing group, making the benzene ring less reactive towards electrophiles. In oxidation reactions, the alkyne group can be converted to a carbonyl group through the addition of oxygen atoms.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
1-(Prop-2-YN-1-YL)-4-(trifluoromethyl)benzene, also known as 3-(trifluoromethyl)phenylethyne , is an organic compound that features a terminal alkyne group and a trifluoromethyl substituent on a benzene ring. Its molecular formula is , with a CAS number of 67396-33-2. This compound has garnered interest due to its unique structural properties, which may confer specific biological activities.
Structural Characteristics
The trifluoromethyl group enhances the compound's electronic properties, contributing to its stability and reactivity. This makes it a valuable candidate in various chemical applications, particularly in organic synthesis and materials science. The presence of both alkyne and trifluoromethyl functionalities allows for distinct reactivity patterns compared to similar compounds.
- Enzyme Inhibition : Compounds with similar structures often exhibit enzyme inhibition capabilities. For instance, studies suggest that such compounds may modulate biochemical pathways through interactions with various enzymes, potentially influencing metabolic processes or signaling pathways .
- Receptor Binding : The structural features of this compound may allow it to bind to specific receptors, which could lead to therapeutic effects or side effects depending on the target interactions .
Example Case Studies
- Stereoselective Activity : In related studies, compounds like 1-Propargyl-4-styrylpiperidine have demonstrated stereoselective activity against enzyme isoforms, indicating that structural modifications can significantly affect biological outcomes .
- Inhibition Studies : Research on various derivatives has shown promising inhibition activities against specific targets. For example, derivatives with electron-withdrawing groups (like trifluoromethyl) have been reported to enhance inhibitory activity against enzymes such as MAO-B .
Comparative Analysis of Related Compounds
The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | Unique Features |
|---|---|
| 4-(Prop-2-yn-1-yloxy)phenol | Lacks trifluoromethyl group; used in polymer chemistry |
| 3-(Trifluoromethyl)phenol | No alkyne functionality; primarily used as a solvent |
| 1-(Prop-2-yn-1-yloxy)-2-(trifluoromethyl)benzene | Different position of trifluoromethyl group; affects reactivity |
| 2,4-Dichloroaniline | Contains chlorine substituents; used in dye production |
Q & A
Q. What are the standard synthetic routes for synthesizing 1-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene, and what experimental parameters are critical for yield optimization?
- Methodological Answer : A common approach involves Sonogashira coupling between 4-bromo-(trifluoromethyl)benzene and propargyl derivatives, using palladium/copper catalysts (e.g., Pd(PPh₃)₄/CuI) in solvents like DMF or THF under inert conditions. Yield optimization depends on:
- Catalyst loading (1-5 mol% Pd).
- Temperature (60-100°C).
- Solvent purity and degassing to prevent alkyne oxidation.
Alternatively, photochemical synthesis using cesium carboxylates and ethynylbenziodoxolone (EBX) reagents under blue light irradiation achieves moderate yields (58%) after column chromatography (pentane/EtOAc) .
Q. How do the electronic effects of the trifluoromethyl group influence the compound’s reactivity in electrophilic substitution reactions?
- Methodological Answer : The -CF₃ group is a strong electron-withdrawing meta-director, which reduces the electron density of the aromatic ring, making electrophilic substitution challenging. Reactivity can be probed via:
- Nitration : Monitoring regioselectivity (meta vs. para) using HNO₃/H₂SO₄.
- Halogenation : Employing FeCl₃ or AlCl₃ as Lewis acids.
Competing directing effects from the propargyl group (ortho/para-directing) require controlled conditions (e.g., low temperature, stoichiometric electrophile) to achieve selectivity .
Advanced Research Questions
Q. What advanced strategies can mitigate competing reaction pathways during the introduction of the propargyl group?
- Methodological Answer : To suppress side reactions (e.g., alkyne dimerization or over-substitution):
- Protective groups : Trimethylsilyl (TMS) protection of the alkyne, followed by deprotection with TBAF.
- Transition metal catalysis : Use of Pd/Cu systems to enhance regioselectivity in cross-coupling.
- C–C bond insertion : demonstrates homologation via diazo compounds, achieving 64% yield with FCC purification .
Kinetic studies (e.g., in situ IR or UV-Vis spectroscopy) can identify dominant pathways under varying temperatures.
Q. How can discrepancies in reported synthetic yields (e.g., 58% vs. 64%) be systematically investigated?
- Methodological Answer : Conduct Design of Experiments (DOE) to isolate critical variables:
- Catalyst systems : Compare Pd/Cu vs. photochemical methods ( vs. 16).
- Solvent polarity : Test polar (DMF) vs. nonpolar (pentane) solvents.
- Reaction time : Use TLC or GC-MS to monitor progress.
Reproduce conflicting protocols with strict parameter control, and analyze purity via HPLC (C18 column, MeOH/H₂O gradient) and HRMS (ESI+ mode) .
Q. What spectroscopic techniques are most effective for characterizing the alkyne moiety and confirming structural integrity?
- Methodological Answer :
- IR spectroscopy : C≡C stretch (~2100–2260 cm⁻¹).
- ¹H NMR : Acetylenic protons appear as triplets (δ 2.5–3.5 ppm, J = 2–3 Hz).
- ¹³C NMR : sp-hybridized carbons resonate at δ 70–100 ppm.
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
and validate these techniques, with HRMS data (e.g., m/z 267.20 for C₁₃H₈F₃NO₂ derivatives) ensuring structural accuracy .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the regioselectivity of electrophilic attacks on this compound?
- Methodological Answer : Conflicting results (e.g., meta vs. para substitution) may arise from solvent polarity or electrophile strength. Systematic approaches include:
- Computational modeling : DFT calculations (B3LYP/6-31G*) to compare activation energies for meta/para pathways.
- Isotopic labeling : Use of deuterated substrates to track substituent effects.
- Competition experiments : Co-react with reference arenes (e.g., toluene) to benchmark reactivity.
Application-Oriented Questions
Q. What methodologies enable the use of this compound as a building block for supramolecular or materials chemistry?
- Methodological Answer : The alkyne group facilitates click chemistry (CuAAC) with azides to form triazole-linked frameworks. For example:
- MOF synthesis : React with azide-functionalized linkers (e.g., 1,4-diazidobenzene).
- Polymer networks : Employ Sonogashira polymerization with dihalogenated monomers.
Monitor progress via GPC (for polymers) or PXRD (for MOFs) .
Safety and Best Practices
Q. What safety protocols are critical when handling this compound’s reactive functional groups?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
